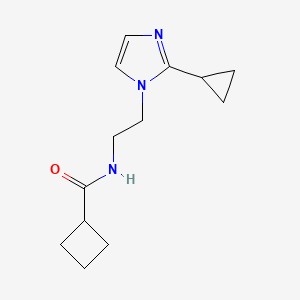
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide”, also known as S-2367, is a compound of interest in scientific research. It has a molecular formula of C13H19N3O and a molecular weight of 233.315. The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Applications De Recherche Scientifique
Imidazole Derivatives in Cancer Treatment
Imidazole derivatives, such as imidazole carboxamide, have been evaluated for their effectiveness in treating various types of cancer. For example, the combination of cyclophosphamide, imidazole carboxamide, and doxorubicin was studied in patients with advanced malignant mesothelioma, although it was concluded that this combination did not warrant further investigation due to minimal observed benefits (Samson et al., 1987). Similar research into the use of imidazole carboxamide (DTIC) in melanoma highlighted the regional and systemic toxicity and complications of using DTIC in vascular isolation and hyperthermic perfusion, suggesting it is a safe procedure if the dosage is controlled (Didolkar et al., 1986).
Imidazole Derivatives in Pharmacokinetics
Research into the pharmacokinetics of imidazole derivatives, such as pentanedioic acid imidazolyl ethanamide, has been conducted to understand their behavior in the human body. This includes studying the absorption, distribution, metabolism, and excretion of these compounds in healthy volunteers, providing insight into how these drugs might interact with the body on a molecular level. The study aimed to determine the main pharmacokinetic parameters and assess the contribution of cytochrome P450 isoenzyme polymorphism to the variability of these parameters (Gordeev et al., 2021).
Therapeutic Potential Beyond Cancer
Imidazole derivatives have also been explored for their therapeutic potential beyond cancer treatment. This includes investigating their role in treating infections, such as Acanthamoeba keratitis, where polyhexamethylene biguanide (PHMB), an imidazole derivative, showed promise as a new treatment for this infection due to its cysticidal properties at low concentrations (Larkin et al., 1991).
Propriétés
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(11-2-1-3-11)15-7-9-16-8-6-14-12(16)10-4-5-10/h6,8,10-11H,1-5,7,9H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAOMJDMOYILJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

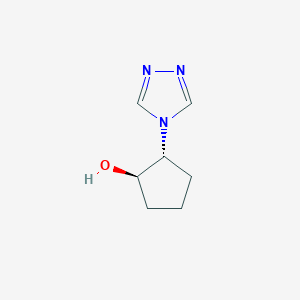

![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2380562.png)
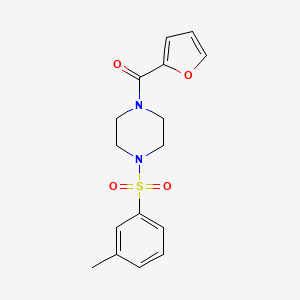
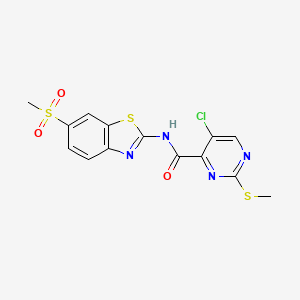
![N-[2-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2380569.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2380571.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide](/img/structure/B2380573.png)
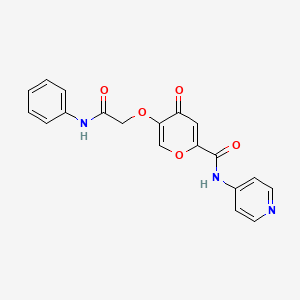
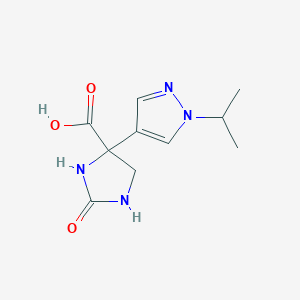
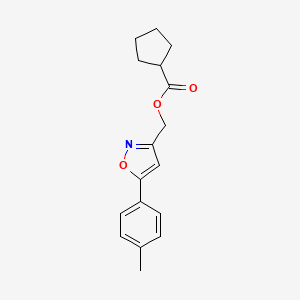
![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)